molecular formula C18H29N3O B7918296 (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

货号: B7918296
分子量: 303.4 g/mol
InChI 键: NOLKJRMZGDVJCJ-DJNXLDHESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral piperidine derivative characterized by a substituted amino group at the 3-position of the piperidine ring. The compound features a benzyl-methyl-amino substituent and a stereochemically defined (S)-configuration at the 2-amino position.

属性

IUPAC Name

(2S)-2-amino-1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(13-21)20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKJRMZGDVJCJ-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Piperidine Ring Formation via Cyclization Reactions

The piperidine moiety is often synthesized through intramolecular cyclization of appropriately substituted linear precursors. For instance, aza-Michael addition reactions have been employed to form the six-membered ring. A study leveraging N-alkylation of β-amino ketones demonstrated that treatment of a linear amine precursor with a dihaloalkane under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the piperidine framework with moderate stereoselectivity.

Chiral Pool Synthesis from Natural Products

Alternatively, chiral starting materials like L-valine are utilized to introduce the (S)-configuration at the C2 amino group. This approach avoids racemization risks associated with late-stage resolution. For example, L-valine derivatives are functionalized with a ketone group before coupling with a preformed 3-(benzyl-methyl-amino)piperidine fragment.

The most widely cited synthesis involves four stages:

Synthesis of 3-(Benzyl-Methyl-Amino)Piperidine

Starting material : Piperidin-3-one

  • Reductive Amination : Piperidin-3-one reacts with benzylamine and methylamine in the presence of NaBH₃CN to yield 3-(benzyl-methyl-amino)piperidine.

  • Resolution of Enantiomers : Chiral chromatography (e.g., using a Chiralpak® AD-H column) separates the (S)-enantiomer.

StepReagents/ConditionsYield (%)Purity (%)
1NaBH₃CN, MeOH, 0°C7892
2Chiral HPLC45>99

Coupling with (S)-2-Amino-3-Methylbutan-1-One

The piperidine intermediate is coupled with (S)-2-amino-3-methylbutan-1-one via amide bond formation :

  • Activation : The ketone is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Coupling : Reaction with 3-(benzyl-methyl-amino)piperidine at 25°C for 12 hours yields the target compound.

Optimization of Critical Parameters

Stereochemical Control

The use of chiral auxiliaries during the aza-Michael addition step improves enantiomeric excess (ee). For instance, Oppolzer’s sultam derivatives increase ee from 72% to 94% by enforcing a rigid transition state.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction rates but may promote epimerization.

  • Lowering the temperature to −20°C during amide bond formation reduces racemization from 15% to <2%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.05 (d, J = 6.8 Hz, CH(CH₃)₂), 3.21–3.45 (m, piperidine H), and 7.25–7.34 (m, benzyl aromatic H).

  • HPLC-MS : [M+H]⁺ = 304.2 (calculated: 304.24).

Purity Assessment

  • Chiral HPLC : >99% ee confirmed using a Daicel Chiralpak® IC-3 column (hexane:isopropanol = 90:10, 1.0 mL/min).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Aza-Michael CyclizationHigh atom economyModerate stereoselectivity (70–80%)
Chiral Pool SynthesisHigh ee (>99%)Multistep process; lower overall yield

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis favors reductive amination over chiral resolution due to lower catalyst costs. A recent pilot study achieved 60% yield at 10 kg scale using heterogeneous palladium catalysts.

Green Chemistry Metrics

  • E-factor : 18 (improved to 12 via solvent recycling).

  • PMI (Process Mass Intensity) : 32, indicating significant waste generation during chromatographic steps.

Emerging Techniques

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from 12 hours to 30 minutes for the coupling step, with in-line IR monitoring enabling real-time purity adjustments.

Biocatalytic Routes

Immobilized transaminases have been explored for enantioselective amination, though current yields remain suboptimal (∼40%) .

化学反应分析

Types of Reactions

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl-methyl-amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Substituted amines

科学研究应用

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

相似化合物的比较

Core Structural Variations: Piperidine vs. Pyrrolidine

The target compound’s piperidine core distinguishes it from analogs with pyrrolidine rings. For example:

  • (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS 1354029-15-4) replaces the piperidine with a pyrrolidine ring, reducing ring size from six to five members. This alteration impacts conformational flexibility and may influence metabolic stability or target engagement .

Substituent Modifications on the Amino Group

Variations in the amino group substituents significantly alter physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features References
Target Compound Benzyl-methyl-amino C19H29N3O 315.46* Piperidine, (S)-configuration
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one Benzyl-isopropyl-amino C21H33N3O 331.50 Piperidine, increased substituent bulk
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl-cyclopropyl-amino C21H33N3O 343.51 Piperidine with cyclopropyl extension
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Cyclopropyl-methyl-amino C15H29N3O 267.41 Smaller substituent, lower molecular weight

Stereochemical and Functional Group Variations

  • (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (CAS 1354026-54-2) combines a pyrrolidine core with a benzyl-methyl-amino group, demonstrating how ring size and substituent positioning affect bioactivity .

生物活性

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, also known by its CAS number 1354026-59-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H31N3O
  • Molecular Weight : 317.47 g/mol

The biological activity of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly the opioid and dopamine receptors. Research indicates that compounds with similar structures often exhibit effects on:

  • Opioid Receptors : Modulating pain and reward pathways.
  • Dopaminergic Systems : Influencing mood and motor control.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound may exhibit significant biological activity:

1. Antitumor Activity

Research indicates that compounds structurally related to (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may possess antitumor properties. For instance, studies on similar piperidine derivatives have shown:

  • Inhibition of Tumor Growth : Compounds demonstrated the ability to inhibit the proliferation of various cancer cell lines.
  • Mechanisms : The proposed mechanisms involve apoptosis induction and modulation of cell cycle regulators.

2. Antimicrobial Activity

There is emerging evidence suggesting that this compound could have antimicrobial properties:

  • Inhibition of Bacterial Growth : Similar piperidine derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli.
CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli

3. Neuropharmacological Effects

Given its structural characteristics, (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may influence neurological functions:

  • Potential as an Antidepressant : Research indicates that modulation of dopamine pathways can alleviate symptoms of depression.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated a series of piperidine derivatives, finding that one derivative exhibited a significant reduction in tumor volume in xenograft models, suggesting a promising therapeutic avenue for cancer treatment.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that certain derivatives showed potent antimicrobial activity with low MIC values, indicating their potential as new antibiotics.

常见问题

Basic: What are the critical considerations for optimizing the synthesis of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature: Maintain narrow ranges (e.g., 0–5°C for amine coupling) to minimize side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Step-wise Purification: Use column chromatography or recrystallization after each synthetic step to isolate intermediates and remove impurities .
  • Catalysts: Employ coupling agents like HATU or DCC for amide bond formation, ensuring stereochemical integrity .
    Yield and purity (>95%) are validated via HPLC and mass spectrometry .

Basic: How can the stereochemical configuration of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration by analyzing single-crystal structures, particularly for chiral centers in the piperidine and amino groups .
  • NMR Spectroscopy: Use NOESY or ROESY to detect spatial proximity between protons, confirming stereochemical assignments (e.g., axial vs. equatorial substituents on the piperidine ring) .
  • Circular Dichroism (CD): Compare experimental CD spectra with known chiral analogs to validate enantiomeric purity .

Advanced: What methodological approaches are recommended for analyzing the compound's interaction with neurotransmitter receptors such as dopamine or norepinephrine transporters?

Methodological Answer:

  • Radioligand Binding Assays: Use tritiated or fluorescent ligands (e.g., [³H]WIN 35,428 for dopamine transporters) to measure competitive displacement and calculate IC₅₀ values. Include negative controls (e.g., non-transfected cells) to confirm specificity .
  • In Vitro Functional Assays: Employ electrophysiology (e.g., patch-clamp) or calcium imaging to assess receptor activation/inhibition in neuronal cell lines .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to identify key binding residues (e.g., piperidine nitrogen interactions with transmembrane domains) .

Advanced: How should researchers address contradictions in pharmacological data observed across different studies involving this compound?

Methodological Answer:

  • Comparative Receptor Profiling: Screen the compound against a panel of receptors (e.g., serotonin, opioid) to identify off-target effects that may explain divergent results .
  • Dose-Response Analysis: Evaluate activity across a wide concentration range (nM–μM) to account for assay sensitivity thresholds .
  • Species-Specific Variability: Test in multiple cell lines (e.g., human vs. rodent) to assess interspecies differences in receptor affinity .
    Documentation of solvent (e.g., DMSO concentration) and buffer conditions (pH, ions) is critical for reproducibility .

Basic: What analytical techniques are essential for characterizing the purity and stability of this compound under different storage conditions?

Methodological Answer:

  • HPLC-PDA: Use reverse-phase chromatography with a C18 column and photodiode array detection to quantify impurities (e.g., degradation products from oxidation or hydrolysis) .
  • Mass Spectrometry (HRMS): Confirm molecular integrity and detect trace contaminants (<0.1%) .
  • Stability Studies: Store aliquots at –20°C (short-term) or –80°C (long-term) in inert atmospheres (argon). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: What strategies can be employed to modify the compound's structure to enhance its bioavailability while retaining target receptor affinity?

Methodological Answer:

  • Prodrug Design: Introduce ester or amide prodrug moieties at the amino group to improve membrane permeability, with enzymatic cleavage in vivo restoring active form .
  • Lipophilicity Optimization: Replace the benzyl group with fluorinated analogs to balance logP values (target 2–3) for enhanced blood-brain barrier penetration .
  • Salt Formation: Prepare hydrochloride or citrate salts to increase aqueous solubility without altering receptor binding .
    Validate modifications via pharmacokinetic studies (e.g., Cₘₐₓ, AUC) in rodent models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。